3-Ethyl-2-thioxo-4-oxazolidinone

Catalog No.
S1508516
CAS No.
10574-66-0
M.F
C5H7NO2S
M. Wt
145.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-thioxo-4-oxazolidinone

CAS Number

10574-66-0

Product Name

3-Ethyl-2-thioxo-4-oxazolidinone

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N

SMILES

CCN1C(=O)COC1=S

Canonical SMILES

CCN1C(=O)COC1=S

3-Ethyl-2-thioxo-4-oxazolidinone may be used in chemical synthesis.

3-Ethyl-2-thioxo-4-oxazolidinone is a highly functionalized heterocyclic building block characterized by an active C5 methylene group, an N-ethyl substituent, and a 2-thioxo-4-oxazolidinone core. In industrial and advanced laboratory settings, it is primarily procured as a specialized precursor for Knoevenagel condensations, the synthesis of merocyanine dyes, and the development of bioactive spiro-heterocycles. The compound features a melting point of approximately 39–41 °C and exhibits excellent solubility in mid-polar organic solvents like toluene and dichloromethane. Compared to generic active methylene compounds, its unique oxygen-containing heterocycle provides distinct electronic properties that dictate both its reactivity profile and the photophysical characteristics of its downstream derivatives, making it a critical selection for targeted chemical synthesis and materials science applications[1].

Research Fit

Dye sensitizer Merocyanine dye precursor for silver halide emulsions
Antimicrobial scaffold Reported Gram-positive antibacterial and antifungal activity

Substituting 3-Ethyl-2-thioxo-4-oxazolidinone with its closest structural analog, 3-ethylrhodanine (which contains a sulfur atom in place of the ring oxygen), fundamentally alters both process chemistry and final product performance. The ring oxygen in the oxazolidinone core is more electronegative and less polarizable than sulfur, which significantly increases the acidity of the adjacent C5 methylene protons. This electronic difference means that Knoevenagel condensations optimized for the oxazolidinone will fail or require extensive re-optimization if a thiazolidinone is used. Furthermore, in dye synthesis, swapping the oxazolidinone for a rhodanine derivative induces a pronounced bathochromic (red) shift, ruining the precise absorption profiles required for specific photographic sensitizers or optical materials. Finally, attempting to use the unsubstituted 2-thioxo-4-oxazolidinone results in poor organic solubility and unwanted N-alkylation side reactions during downstream processing [1].

Substitution Risk

2-Thioxo (C=S) group Essential for merocyanine chromophore and dye sensitization
2,4-Dione (C=O) analog Lacks thiocarbonyl; cannot function as merocyanine sensitizer
N-Ethyl substitution Confers antimicrobial activity profile and lipophilicity balance
N-Unsubstituted or N-aryl analogs Markedly different solubility and biological activity; unsubstituted parent inactive

C5-Methylene Acidity & Knoevenagel Efficiency

The electronegative oxygen atom in the 3-ethyl-2-thioxo-4-oxazolidinone ring significantly enhances the acidity of the C5 methylene protons compared to the sulfur atom in 3-ethylrhodanine. This increased electrophilicity allows Knoevenagel condensations with aromatic aldehydes to proceed under milder basic conditions and shorter reaction times. When subjected to standard condensation protocols, 3-ethyl-2-thioxo-4-oxazolidinone consistently achieves yields exceeding 85-90%, whereas analogous reactions with less acidic active methylenes often require harsher conditions or prolonged heating to achieve comparable conversion[1].

Evidence DimensionCondensation reactivity (C5 methylene acidity)
Target Compound DataHigh reactivity; >85% yield under mild basic conditions
Comparator Or Baseline3-Ethylrhodanine (lower C5 acidity)
Quantified DifferenceFaster reaction kinetics and higher yields under identical mild conditions
ConditionsKnoevenagel condensation with aromatic aldehydes

Procurement of this specific oxazolidinone ensures highly efficient, high-yield condensation reactions without the need for harsh, energy-intensive reaction conditions.

Gram-positive antibacterial activity
Class-level
S. aureus MIC 32 µg/mL; E. faecalis MIC 64 µg/mL. Comparable potency range to rhodanine class (2–32 µg/mL).
Supports oxazolidinone metabolic stability inference context
Oxidative stability advantage over thiazolidinone inferred from literature

Hypsochromic Shift in Merocyanine Dyes

In the formulation of functional dyes, the choice of the terminal heterocyclic acceptor strictly dictates the absorption maximum. Substituting 3-ethylrhodanine with 3-ethyl-2-thioxo-4-oxazolidinone in merocyanine dye synthesis induces a predictable hypsochromic (blue) shift in the absorption spectrum. Because the ring oxygen is less polarizable than sulfur, the delocalization of the conjugated system is altered, typically shifting the maximum absorption wavelength by 20 to 50 nm toward shorter wavelengths. This exact spectral tuning cannot be achieved if the thiazolidinone analog is procured instead [1].

Evidence DimensionAbsorption maximum shift
Target Compound DataHypsochromic (blue) shift
Comparator Or Baseline3-Ethylrhodanine-derived dyes
Quantified Difference20–50 nm blue shift in absorption maximum
ConditionsMerocyanine dye formulation and UV-Vis spectral analysis

Buyers developing photographic sensitizers or optical filters must procure the oxazolidinone to achieve specific short-wavelength absorption profiles that rhodanine analogs cannot provide.

Antifungal activity vs. fluconazole
Reported
C. albicans MIC 32 µg/mL (target) vs 0.25–2 µg/mL (fluconazole); ergosterol biosynthesis disruption distinct from azole mechanism.
Supports non-azole antifungal chemotype screening
Moderate potency; N-ethyl substitution required for anti-Candida effect

N-Alkylation Protection & Selective Thionylation

For the synthesis of complex dithione derivatives (such as 3-ethyloxazolidine-2,4-dithione used in the JL compound series), the N-ethyl group on 3-ethyl-2-thioxo-4-oxazolidinone acts as a critical protecting group. When reacted with Lawesson's reagent in toluene, the compound undergoes selective C4-thionylation with yields up to 94%. In contrast, utilizing the unsubstituted 2-thioxo-4-oxazolidinone exposes the free nitrogen to competing side reactions, significantly reducing the yield of the desired dithione and complicating chromatographic purification [1].

Evidence DimensionSelective C4-thionylation yield
Target Compound DataUp to 94% isolated yield
Comparator Or BaselineUnsubstituted 2-thioxo-4-oxazolidinone
Quantified DifferencePrevention of N-side reactions leading to >90% isolated yields
ConditionsReflux with Lawesson's reagent in toluene

Utilizing the N-ethylated precursor streamlines downstream synthesis by preventing side reactions, drastically reducing purification costs and material waste.

Spectral sensitization function
Class-level
Cationic merocyanine dye; blue-green sensitization. Thioxo (C=S) chromophore essential.
Thioxo group required for merocyanine dye function
2,4-Dione analog lacks thiocarbonyl; used as agricultural fungicide scaffold

Organic Solvent Compatibility

The incorporation of the N-ethyl substituent provides 3-ethyl-2-thioxo-4-oxazolidinone with superior lipophilicity compared to its unsubstituted parent compound. This structural modification ensures high solubility in standard mid-polar industrial solvents such as toluene, dichloromethane, and ethyl acetate. This solubility profile allows for homogeneous reaction conditions during complex multi-step syntheses and facilitates seamless integration into polymer matrices for migration imaging members, avoiding the need for highly polar, difficult-to-remove solvents like DMF [1].

Evidence DimensionSolubility in mid-polar organic solvents
Target Compound DataHighly soluble (compatible with toluene/DCM)
Comparator Or Baseline2-Thioxo-4-oxazolidinone (poor organic solubility)
Quantified DifferenceElimination of the requirement for highly polar aprotic solvents
ConditionsStandard laboratory and industrial solvent formulation

Enhanced organic solubility simplifies solvent removal, reduces drying times, and improves the homogeneity of polymer-based optical formulations.

Identity verification benchmark
Head-to-head
mp 39–41 °C; assay ≥97% (target) vs. 95% alternative supplier; mp 36–39 °C for 3-ethylrhodanine.
Assay specification supports identity verification workflow
Narrow melting range and purity differential enable unambiguous identification
Dual-use scaffold comparison
Class-level
Antimicrobial MICs (S. aureus, C. albicans 32 µg/mL) + merocyanine dye function. Linezolid: no dye; 3-ethylrhodanine: no confirmed antimicrobial.
Supports dual-use scaffold screening for multidisciplinary workflows
Only scaffold in set with both confirmed antimicrobial and dye data
Broad-spectrum antibacterial profile
Reported
S. aureus 32 → E. faecalis 64 → E. coli 128 µg/mL; Gram+/Gram- ratio 2–4× (vs. linezolid >16–64×).
Reported broader spectrum profile supports Gram-negative lead optimization context
Modest E. coli activity suggests outer membrane permeability potential

Merocyanine & Photographic Dye Precursor

Directly leveraging its unique hypsochromic shifting properties, this compound is the optimal precursor for synthesizing merocyanine dyes where precise blue-shifted absorption maxima are required. It is extensively used in the development of photographic sensitizers and non-linear optical materials where rhodanine analogs fail to meet spectral requirements [1].

Bioactive Spiro-Heterocycle & JL-Series Synthesis

Due to its highly acidic C5 methylene group and protected N-position, 3-ethyl-2-thioxo-4-oxazolidinone is the preferred starting material for Knoevenagel condensations with aryl aldehydes. This processability makes it a critical building block in the synthesis of complex pharmaceutical candidates, including 15-PGDH inhibitors and JL-series dithione derivatives [2].

Migration Imaging Member Formulation

Benefiting from its excellent solubility in mid-polar organic solvents, this compound is utilized as an additive or precursor in the fabrication of photohardenable and softenable layers for migration imaging members. Its lipophilicity ensures uniform distribution within polymer matrices, which is essential for high-contrast imaging applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gram-positive antibacterial lead discovery
Oxazolidinone scaffold metabolic stability
Oxidative stability vs. rhodanine class
Antifungal probe for ergosterol targeting
Non-azole ergosterol disruption mechanism
Anti-Candida mechanism validation
Silver halide emulsion sensitization
2-Thioxo merocyanine chromophore
Sensitization in blue-green region
Dual-use chemical biology & materials science
Combined antimicrobial and dye functionality
Interdisciplinary workflow compatibility

XLogP3

0.7

Other CAS

10574-66-0

Wikipedia

4-Oxazolidinone, 3-ethyl-2-thioxo-

General Manufacturing Information

4-Oxazolidinone, 3-ethyl-2-thioxo-: INACTIVE

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